molecular formula C17H18FNO3 B6375285 5-(4-Boc-aminophenyl)-3-fluorophenol CAS No. 1261985-31-2

5-(4-Boc-aminophenyl)-3-fluorophenol

Cat. No.: B6375285
CAS No.: 1261985-31-2
M. Wt: 303.33 g/mol
InChI Key: HDIKQRSXOOBRDD-UHFFFAOYSA-N
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Description

Structure and Key Features: 5-(4-Boc-aminophenyl)-3-fluorophenol is a fluorinated aromatic compound with a tert-butoxycarbonyl (Boc)-protected amine group at the para position of the phenyl ring attached to the 5-position of a 3-fluorophenol backbone. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes while allowing controlled deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl N-[4-(3-fluoro-5-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIKQRSXOOBRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Boc-aminophenyl)-3-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Nitration: of 3-fluorophenol to introduce a nitro group at the desired position.

    Reduction: of the nitro group to an amino group.

    Protection: of the amino group using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Boc-aminophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

    Substitution: The fluorine atom on the phenol ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Free amine derivatives.

    Substitution: Substituted phenol derivatives with various functional groups.

Scientific Research Applications

5-(4-Boc-aminophenyl)-3-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Boc-aminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways. The fluorinated phenol core can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine and other substituents on aromatic rings significantly impacts physicochemical properties and biological interactions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Applications/Properties Reference
5-(4-Boc-aminophenyl)-3-fluorophenol 5-(4-BocNH-Ph), 3-F C₁₇H₁₇FNO₃ Intermediate in API synthesis
5-(3-Acetylaminophenyl)-3-fluorophenol 5-(3-AcNH-Ph), 3-F C₁₄H₁₁FNO₂ Bioactive metabolite studies
4-(4-Fluorophenyl)-3-fluorophenol 4-(4-F-Ph), 3-F C₁₂H₈F₂O Agrochemical precursors
5-(4-Fluorophenyl)-3-methylsulfanyl-1-benzofuran 5-(4-F-Ph), 3-SMe C₁₅H₁₁FOS Crystallographic studies
Key Observations :
  • Boc vs.
  • Fluorine Position: 3-Fluorophenol derivatives (e.g., 4-(4-Fluorophenyl)-3-fluorophenol) exhibit distinct metabolic stability. Studies show that 3-fluorophenol undergoes slower glycosylation (17% conversion to β-glucoside) compared to 2- and 4-fluorophenols (60% and 32%, respectively) in Nicotiana tabacum cultures, suggesting reduced metabolic processing in biological systems .

Market and Industrial Relevance

  • Pharmaceutical Demand: The global 3-fluorophenol market (CAGR 5.8%, 2025–2031) is driven by its role in API synthesis, particularly for anticancer and antiviral agents . This compound aligns with this trend as a protected intermediate for amine-containing drugs.
  • Agrochemicals: Fluorophenol derivatives like 4-[5-(difluoromethyl)-2-thienyl]-3-fluorophenol (CAS 1262003-55-3) are used as fungicides, leveraging fluorine’s electron-withdrawing effects to enhance stability and target binding .

Research Findings and Data Tables

Table 2: Metabolic Stability of Fluorophenols in Plant Cultures
Substrate β-Glucoside Yield β-Gentiobioside Yield Metabolic Rate
2-Fluorophenol 60% 10% High
3-Fluorophenol 17% Not detected Low
4-Fluorophenol 32% 6% Moderate

Source: Nicotiana tabacum cell cultures

Table 3: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound 305.33 3.2 0.15 (DMSO)
4-(4-Fluorophenyl)-3-fluorophenol 218.19 2.8 0.45 (Ethanol)
5-(3-Acetylaminophenyl)-3-fluorophenol 244.24 1.9 1.20 (Water)

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